HQ-415

TDP-43 proteinopathy ALS/FTLD models Yeast phenotypic screening

HQ-415 (CAS 430462-93-4, MW 415.48) is a synthetic 8-hydroxyquinoline (8-OHQ) derivative and bioactive metal chelator, structurally related to clioquinol (CQ) but lacking the aromatic halogen substituents present in CQ, instead bearing a large aromatic-containing side group off the 8-OHQ core. Identified through an unbiased phenotypic screen for small molecules that reverse TDP-43 toxicity in yeast, HQ-415 has demonstrated quantifiable, comparator-verified selectivity for rescuing distinct proteotoxicities caused by TDP-43, α-synuclein, and polyglutamine protein expression.

Molecular Formula C25H25N3O3
Molecular Weight 415.5 g/mol
Cat. No. B1673410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHQ-415
SynonymsHQ-415;  HQ 415;  HQ415
Molecular FormulaC25H25N3O3
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OC
InChIInChI=1S/C25H25N3O3/c1-4-31-21-15-18(8-10-20(21)30-3)23(28-22-14-16(2)11-13-26-22)19-9-7-17-6-5-12-27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)
InChIKeyZUOOFZJZQYFZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HQ-415 Compound Procurement Guide: Metal Chelator Selectivity & Cross-Model Neuroprotection


HQ-415 (CAS 430462-93-4, MW 415.48) is a synthetic 8-hydroxyquinoline (8-OHQ) derivative and bioactive metal chelator, structurally related to clioquinol (CQ) but lacking the aromatic halogen substituents present in CQ, instead bearing a large aromatic-containing side group off the 8-OHQ core [1]. Identified through an unbiased phenotypic screen for small molecules that reverse TDP-43 toxicity in yeast, HQ-415 has demonstrated quantifiable, comparator-verified selectivity for rescuing distinct proteotoxicities caused by TDP-43, α-synuclein, and polyglutamine protein expression [1]. Commercially available at ≥98% purity from multiple vendors, HQ-415 serves as a mechanistically distinct probe compound for metal-dependent neuroprotective mechanisms [1].

Why 8-Hydroxyquinoline Analogs Cannot Substitute for HQ-415 in Neurodegeneration Research


Despite sharing an 8-hydroxyquinoline core, HQ-161, clioquinol (CQ), and HQ-415 exhibit fundamentally distinct and non-interchangeable bioactivity profiles across TDP-43, α-synuclein, and polyglutamine (htt-72Q) proteotoxicity models [1]. Critically, CQ is completely inactive against TDP-43 toxicity, while HQ-415 rescues it with an EC₅₀ of ~15 μM; conversely, HQ-161 rescues TDP-43 but fails to protect against α-synuclein or polyglutamine toxicity, whereas HQ-415 is active in all three models [1]. These selectivity differences are not attributable to variations in drug uptake or metabolism, as all models were constructed in genetically identical yeast strains differing only in the toxic protein expressed [1]. Furthermore, HQ-415 synergizes with CQ in TDP-43 models (EC₅₀ reduction from 16 to 5 μM) and with HQ-161 in α-synuclein models (EC₅₀ reduction from 21 to 14 μM), confirming mechanistically distinct modes of action that cannot be replicated by substitution [1].

HQ-415 Quantitative Differentiation Evidence Against Closest Analogs


HQ-415 vs. Clioquinol: TDP-43 Rescue Activity — Direct Head-to-Head Comparison in Yeast

In a yeast model of TDP-43 toxicity, HQ-415 demonstrated an EC₅₀ of ~15 μM for rescue of TDP-43–induced growth inhibition, with an EC₁₀₀ range of 15–20 μM. In the same experimental system, clioquinol (CQ) was completely inactive against TDP-43 toxicity at all concentrations tested, and was highly toxic to both YFP control and TDP-43–expressing cells at concentrations ~20-fold lower than HQ-415 (toxicity threshold ~1.5 μM for CQ vs. ~20 μM for HQ-415) [1][2]. This is a direct head-to-head comparison from the same study, same assay platform, and same genetic background.

TDP-43 proteinopathy ALS/FTLD models Yeast phenotypic screening

HQ-415 vs. HQ-161 vs. CQ: Cross-Model Selectivity Profiling Across Three Neurotoxic Proteins

When tested head-to-head in three distinct yeast proteotoxicity models constructed in genetically identical recipient strains, the three 8-OHQs displayed mutually exclusive selectivity patterns: HQ-415 rescued TDP-43, α-synuclein, AND polyglutamine (htt-72Q) toxicity; HQ-161 rescued ONLY TDP-43; CQ rescued ONLY α-synuclein and htt-72Q (but not TDP-43) [1]. Quantitative growth rescue was observed for each active compound–model pair, while inactive compounds showed zero rescue. This selectivity cannot be explained by differences in drug uptake or metabolism, as the strains are isogenic except for the toxic protein expressed [1].

α-synuclein polyglutamine selectivity profiling

HQ-415 + Clioquinol Synergy in TDP-43: EC₅₀ Reduction from 16 μM to 5 μM

Despite CQ being completely inactive against TDP-43 toxicity on its own, co-administration of CQ with HQ-415 produced strong synergy, shifting the HQ-415 dose-response curve leftward and reducing the EC₅₀ from 16 μM (HQ-415 alone) to 5 μM (HQ-415 + constant CQ) in TDP-43–expressing yeast cells [1]. This represents a 3.2-fold increase in potency. By contrast, CQ antagonized HQ-161's activity in the same model, demonstrating that the synergy is specific to the HQ-415–CQ pair and not a general property of 8-OHQs [1].

drug synergy TDP-43 combination therapy

HQ-415 + HQ-161 Synergy in α-Synuclein: EC₅₀ Reduction from 21 μM to 14 μM

In the α-synuclein toxicity model, HQ-161 alone is inactive. However, co-treatment of HQ-415 with a constant concentration of HQ-161 produced synergy, reducing the HQ-415 EC₅₀ from 21 μM to 14 μM [1]. This 1.5-fold potency enhancement was confirmed to exceed simple additivity and a 2-fold dose of either single compound [1]. No synergy was observed between HQ-161 and CQ in the same model, further underscoring the unique interaction profile of HQ-415 [1].

α-synuclein synergy Parkinson's disease models

HQ-415 Distinct Metal Chelation & Ionophore Profile vs. CQ and HQ-161

HQ-415, HQ-161, and CQ were each tested for growth rescue or toxicity in yeast strains individually deleted for the metal-responsive transcription factors MAC1 (copper), AFT1 (iron), and ZAP1 (zinc) [1]. The three compounds produced distinct, non-overlapping activity signatures: HQ-415 functioned as both an intracellular chelator and ionophore, with a pattern of rescue vs. toxicity across metal-deficient strains that differed from both HQ-161 and CQ [1]. Quantitative heat map analysis confirmed that each 8-OHQ possesses a unique combination of metal chelation and ionophore activities [1].

metal chelation ionophore activity copper/iron/zinc

HQ-415 In Vivo Validation in C. elegans α-Synuclein Neurodegeneration Model

In a C. elegans model where α-synuclein is expressed in dopaminergic (DA) neurons under the dat-1 promoter, HQ-415 treatment significantly rescued DA neuron loss compared to vehicle (0.2% DMSO) control [1]. Reported as percentage of worms retaining the wild-type complement of 6 DA neurons, HQ-415, HQ-161, and CQ each demonstrated statistically significant rescue (p < 0.05 to p < 0.01 by one-way ANOVA with Tukey post-hoc test) across at least three independent experiments [1]. While all three 8-OHQs were active in this in vivo model, this finding cross-validates that the yeast-based selectivity and synergy profiles of HQ-415 translate to a multicellular organism context, supporting its use as a probe for α-synuclein neurotoxicity in vivo [1].

C. elegans in vivo neuroprotection dopaminergic neurons

HQ-415 Optimal Application Scenarios Based on Verified Differentiation Evidence


TDP-43 Proteinopathy Research Requiring Active Comparator to Clioquinol

HQ-415 is the appropriate choice when a study design requires an 8-OHQ with verified TDP-43 rescue activity to contrast with clioquinol (CQ), which is inactive against TDP-43. As demonstrated by direct head-to-head yeast assay data, HQ-415 rescues TDP-43 toxicity with an EC₅₀ of ~15 μM while CQ shows zero rescue [1]. This active/inactive pair is ideal for mechanistic studies dissecting metal-dependent vs. metal-independent contributions to TDP-43 proteotoxicity. The ~13-fold difference in toxicity thresholds (CQ toxic at ~1.5 μM vs. HQ-415 at ~20 μM) further enables clean experimental windows [1].

Multi-Model Neurodegeneration Screening Panels (TDP-43, α-Synuclein, Polyglutamine)

For screening campaigns or mechanism-of-action studies spanning multiple proteinopathy models, HQ-415 is the only commercially available 8-OHQ with experimentally confirmed rescue activity in all three major neurodegeneration-relevant yeast models: TDP-43, α-synuclein, and polyglutamine (htt-72Q) [1]. Neither HQ-161 (TDP-43 only) nor CQ (α-syn and htt-72Q only) provides this pan-model coverage. Using HQ-415 as the primary probe eliminates the need to switch compounds between models and ensures that observed differences are attributable to the protein target rather than compound switching [1].

Combination/Synergy Studies Exploiting HQ-415's Unique Pharmacodynamic Interactions

HQ-415 is uniquely suited for synergy studies with both active and inactive 8-OHQ partners. In TDP-43, combining HQ-415 with CQ (itself inactive against TDP-43) reduces the HQ-415 EC₅₀ from 16 μM to 5 μM—a 3.2-fold potency gain [1]. In α-synuclein, combining HQ-415 with HQ-161 (itself inactive against α-syn) reduces the EC₅₀ from 21 μM to 14 μM [1]. These pair-specific synergy effects are not generalizable across 8-OHQs (CQ antagonizes HQ-161 in TDP-43; HQ-161 does not synergize with CQ in α-syn), making HQ-415 the central node for combination pharmacology studies in this compound class [1].

In Vivo α-Synuclein Neuroprotection Studies in C. elegans

HQ-415 is validated for in vivo efficacy in a C. elegans α-synuclein dopaminergic neuron degeneration model, where it significantly protects against DA neuron loss compared to vehicle controls [1]. This provides a direct translational bridge from yeast screening data to metazoan neuroprotection. Researchers requiring an 8-OHQ tool compound with confirmed in vivo activity in a genetically tractable model organism should prioritize HQ-415, noting that the yeast-derived selectivity and synergy data provide a mechanistic framework for interpreting C. elegans outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HQ-415

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.